molecular formula C11H18N4O B1470807 2-cyclopropyl-N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine CAS No. 1506405-27-1

2-cyclopropyl-N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine

Cat. No.: B1470807
CAS No.: 1506405-27-1
M. Wt: 222.29 g/mol
InChI Key: YGQVTTHMRYMVHC-UHFFFAOYSA-N
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Description

2-cyclopropyl-N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine is a chemical compound with a unique structure that includes a cyclopropyl group, a methoxyethyl group, and a methyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a suitable diketone and a guanidine derivative.

    Introduction of the cyclopropyl group: This step often involves a cyclopropanation reaction using a cyclopropyl halide and a base.

    Attachment of the methoxyethyl group: This can be done through an alkylation reaction using a methoxyethyl halide.

    Methylation of the amine groups: This step involves the methylation of the amine groups on the pyrimidine ring using a methylating agent such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control of reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alkane groups.

    Substitution: Substituted derivatives with various functional groups replacing the methoxyethyl group.

Scientific Research Applications

2-cyclopropyl-N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-N4-(2-methoxyethyl)-N4-methylpyrimidine-4,6-diamine
  • 2-cyclopropyl-N4-(2-methoxyethyl)-N4,N6-dimethylpyrimidine-4,6-diamine

Uniqueness

2-cyclopropyl-N4-(2-methoxyethyl)-N6-methylpyrimidine-4,6-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-cyclopropyl-4-N-(2-methoxyethyl)-6-N-methylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-12-9-7-10(13-5-6-16-2)15-11(14-9)8-3-4-8/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQVTTHMRYMVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)C2CC2)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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